N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-bromobenzamide
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Overview
Description
This compound is a derivative of benzothiazole . Benzothiazoles are heterocyclic organic compounds that possess a wide range of properties and applications, including optical properties, co-ordination properties, and electron acceptor properties . They are present in many commercially important organofluorescent materials and have attracted significant research interest in the field of organic light-emitting diodes .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The benzothiazole and chromene ring systems are almost coplanar, with their planes parallel to (110); the toluene ring system is rotated by ca 40 out of the chromene plane .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further, the obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been analyzed based on their C, H, and N analysis . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Photodynamic Therapy Application
- A study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showing potential for photodynamic therapy in cancer treatment due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Agents
- Research by Narayana et al. (2004) focused on the synthesis of new benzamides and their derivatives as potential antifungal agents. This study highlights the importance of these compounds in medicinal chemistry (Narayana et al., 2004).
Apoptosis Induction in Colorectal Tumor Cells
- A study by Brockmann et al. (2014) explored thiazolides, a novel class of anti-infectious agents, for their ability to induce cell death in colon carcinoma cell lines, demonstrating the potential of these compounds in cancer treatment (Brockmann et al., 2014).
Cytotoxic Potentials Against Cancer Cells
- Thumula et al. (2020) synthesized a series of N-arylbenzamides and evaluated their cytotoxic potentials against various cancer cells, suggesting their potential in cancer therapy (Thumula et al., 2020).
Antibacterial Activity
- Gupta (2018) synthesized hydroxy-substituted benzothiazole derivatives and evaluated their antibacterial activity against Streptococcus pyogenes, showcasing the potential of these compounds in treating bacterial infections (Gupta, 2018).
Antitumor Properties
- Kashiyama et al. (1999) studied the antitumor properties of 2-(4-aminophenyl)benzothiazoles, revealing their selective growth inhibitory properties against human cancer cell lines (Kashiyama et al., 1999).
Mechanism of Action
While the specific mechanism of action for “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-bromobenzamide” is not available, benzothiazole derivatives have been found to exhibit several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
Safety and Hazards
Future Directions
Benzothiazole derivatives have attracted significant research interest due to their wide range of properties and applications. Future research may focus on exploiting new benzothiazole derivatives for biological and photochemical materials . Further, molecular docking studies can be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2S/c21-13-5-3-4-12(10-13)19(25)22-14-8-9-17(24)15(11-14)20-23-16-6-1-2-7-18(16)26-20/h1-11,24H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHPPNMCTOWGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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